molecular formula C9H16O2 B1332352 Ethyl 6-heptenoate CAS No. 25118-23-4

Ethyl 6-heptenoate

Cat. No. B1332352
CAS RN: 25118-23-4
M. Wt: 156.22 g/mol
InChI Key: FTJATNSAFIFEDU-UHFFFAOYSA-N
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Description

Ethyl 6-heptenoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related esters and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl 5-oxo-6-methyl-6-heptenoate is mentioned as a product from a reaction involving methacryloyl chloride and ethyl 4-iodobutyrate . This suggests that ethyl 6-heptenoate could potentially be synthesized through similar methods involving the manipulation of carbon chains and functional groups.

Synthesis Analysis

The synthesis of related compounds involves various catalytic systems and starting materials. For example, copolymerization of ethylene with different monomers using metallocene/MAO catalyst systems has been described . These processes could potentially be adapted for the synthesis of ethyl 6-heptenoate by choosing appropriate monomers and reaction conditions. Additionally, the synthesis of ethyl 6-(2-hydroxyphenyl)-2-carbethoxy-4-hexenoates involves a SnCl4-promoted reaction of potassium phenolates with diethyl vinylcyclopropane-1,1-dicarboxylates , which could provide a template for synthesizing structurally similar esters.

Molecular Structure Analysis

The molecular structures of various compounds have been elucidated using X-ray diffraction methods . These studies reveal the crystal packing, molecular shape, and intramolecular interactions, such as hydrogen bonding. Although the exact structure of ethyl 6-heptenoate is not provided, the analysis of similar compounds can give an idea of the potential geometry and conformation of ethyl 6-heptenoate.

Chemical Reactions Analysis

The papers discuss several chemical reactions, including copolymerization , Friedel-Crafts reactions , and reactions involving metal-catalyzed processes . These reactions are crucial for modifying molecular structures and introducing functional groups. Ethyl 6-heptenoate could undergo similar reactions, which would affect its reactivity and the types of derivatives that could be synthesized from it.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied are influenced by their molecular structures. For instance, the copolymerization of ethylene with polar monomers leads to materials with different melting points and crystallinities . The thermo-oxidative stability of these copolymers is also discussed . Similarly, the physical and chemical properties of ethyl 6-heptenoate would be determined by its molecular structure, which could be inferred from the properties of related compounds.

Scientific Research Applications

Stereospecific Preparation of Olefins

Ethyl 6-heptenoate has been utilized in the stereospecific preparation of trisubstituted olefins. For instance, ethyl (E)-3-methyl-2-heptenoate and ethyl (Z)-3-methyl-2-heptenoate were synthesized with high yield and perfect retention of configuration, demonstrating the compound's utility in precise organic syntheses (Kobayashi, Takei, & Mukaiyama, 1973).

Synthesis of HMG-CoA Reductase Inhibitor

In the development of HMG-CoA reductase inhibitors like NK-104, a potent cholesterol-lowering drug, ethyl 6-heptenoate derivatives have played a crucial role. The regioselective hydroboration of ethyl 6-heptynoate, followed by cross-coupling reactions, facilitated the synthesis of these inhibitors (Miyachi et al., 1993).

Preparation of Pharmaceutical Intermediates

Ethyl 6-heptenoate derivatives have been employed in the preparation of various pharmaceutical intermediates. For instance, ethyl 5-oxo-6-methyl-6-heptenoate, synthesized from methacacryloyl chloride and ethyl 4-iodobutyrate, illustrates the compound's versatility in the formation of complex molecules, which are crucial in pharmaceutical research (Tamaru, Ochiai, Nakamura, & Yoshida, 2003).

Annulation Reactions in Organic Synthesis

Ethyl 6-heptenoate derivatives have been instrumental in annulation reactions, which are key in creating complex organic structures. For instance, ethyl 2-methyl-2,3-butadienoate, a related compound, was used in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This showcases the role of ethyl 6-heptenoate derivatives in advanced organic synthesis techniques (Zhu, Lan, & Kwon, 2003).

Antitumor and Antibacterial Activities

Research has explored the potential biological activities of compounds related to ethyl 6-heptenoate. For example, Ethyl, 6-Heptyl) Phenol, extracted from Cuminum cyminum seeds, exhibited significant antitumor and antibacterial properties. This highlights the potential biomedical applications of ethyl 6-heptenoate derivatives (Mekawey, Mokhtar, & Farrag, 2009).

Photochemical Reactions

Ethyl 6-heptenoate derivatives have also been studied in photochemical reactions, demonstrating their utility in generating ω-substituted esters, which are important in various chemical syntheses (Tokuda, Watanabe, & Itoh, 1978).

Electrochemical Reactions

Ethyl 6-heptenoate is instrumental in electrochemical reactions for producing conjugate addition products. Such reactions are crucial in developing complex organic compounds with specific configurations (Satoh, Suginome, & Tokuda, 1981).

Safety And Hazards

When handling Ethyl 6-heptenoate, it is advised to avoid dust formation and avoid breathing in mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

ethyl hept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJATNSAFIFEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339964
Record name Ethyl 6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-heptenoate

CAS RN

25118-23-4
Record name Ethyl 6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-heptenoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
A Saidi, MK Samantaray, A Poater, M Tretiakov… - …, 2020 - Wiley Online Library
… For the cross-metathesis reaction, we used 2.85 mmol of ethyl 6-heptenoate and 6.37 mmol of 1-octene, maintaining the reaction conditions as before. At the end of the reaction, we …
A Brooner - 2020 - scholar.umw.edu
… To synthesize 5cx-MEHP, an enolate alkylation was performed with ethyl butyrate to form ethyl 2-ethyl-6-heptenoate. A reduction with LiAlH4 was performed to produce 2-ethyl-6-hepten…
Number of citations: 1 scholar.umw.edu
G Anquetin, SL Rawe, K McMahon… - … A European Journal, 2008 - Wiley Online Library
… The dorrigocin A analogues were prepared using the combination of the cross metathesis of ethyl 6-heptenoate with a glycal derivative and a subsequent allylic rearrangement–alkene …
JA Brockman Jr, PF Fabio - Journal of the American Chemical …, 1957 - ACS Publications
The syntheses reported here are part of a program to prepare biologically interesting analogs of thioctic (lipoic) acid (cyclic disulfide of 6, 8-dimer-cap tooctanoic acid). The similarity of …
Number of citations: 6 pubs.acs.org
J Fagerland, D Pappalardo, B Schmidt… - …, 2017 - ACS Publications
… ethyl 6-heptenoate was carried out in a similar way as the grafter. A-Et and ethyl 6-heptenoate … of 2 M HCl, and the unreacted ethyl 6-heptenoate and oligoalanine were removed after …
Number of citations: 10 pubs.acs.org
DA Davis - 2004 - trace.tennessee.edu
… Then 1.76 mL (1.56 g, 10 mmol) of ethyl 6-heptenoate (25) was added dropwise over 10 minutes. The solution was stirred further for 2 hours and was then allowed to warm to room …
Number of citations: 2 trace.tennessee.edu
Y Zhang, Y Yang, AL Boehman - Combustion and Flame, 2009 - Elsevier
An experimental study on the premixed ignition behavior of C 9 fatty acid esters has been conducted in a motored CFR engine. For each test fuel, the engine compression ratio was …
Number of citations: 125 www.sciencedirect.com
AM Zaed, MD Swift, A Sutherland - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
… one-pot tandem Overman rearrangement and RCM reaction of allylic trichloroacetimidate 5, which in turn could be easily prepared from commercially available ethyl 6-heptenoate 7 …
Number of citations: 41 pubs.rsc.org
K Neufeld, B Henßen… - Angewandte Chemie …, 2014 - Wiley Online Library
… catalyze the allylic hydroxylation of the model substrate ethyl 6-heptenoate (1 a). Analytical-… mutants for the stereoselective allylic hydroxylation of ethyl 6-heptenoate (1 a). inline image …
Number of citations: 36 onlinelibrary.wiley.com
Y Zhou, PV Murphy - Tetrahedron Letters, 2010 - Elsevier
… Thus the cross metathesis 22 of 18 with both 6-heptenoic acid and ethyl 6-heptenoate was investigated, respectively. The reaction with the acid was unproductive but 22 was obtained (…
Number of citations: 13 www.sciencedirect.com

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